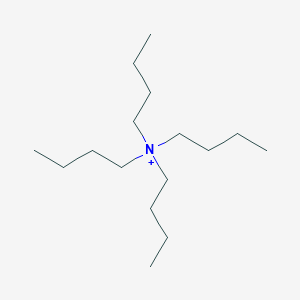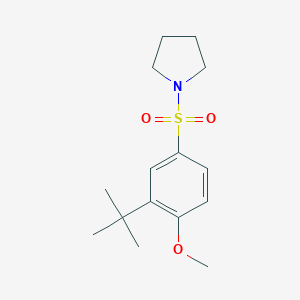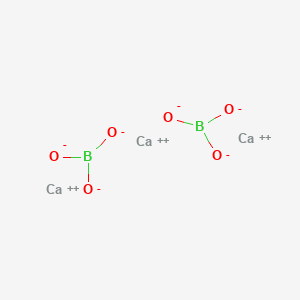![molecular formula C18H21NO4S B224741 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, commonly known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a tetrahydroquinoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMTQ is not fully understood. However, it has been suggested that DMTQ inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. DMTQ has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in the growth and replication of cancer cells. DMTQ has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DMTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. DMTQ is also stable and can be stored for long periods. However, there are also limitations for lab experiments using DMTQ. It is a toxic compound and requires careful handling. Furthermore, the mechanism of action of DMTQ is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on DMTQ. One potential direction is to study the mechanism of action of DMTQ in more detail. This could lead to the development of more effective anti-cancer and anti-viral drugs. Another potential direction is to explore the use of DMTQ as a fluorescent probe for imaging applications. Furthermore, the potential use of DMTQ in combination with other drugs for the treatment of cancer and viral infections could also be explored. Overall, the research on DMTQ has the potential to lead to significant advancements in various fields of scientific research.
Synthesis Methods
DMTQ can be synthesized using different methods. One of the most common methods is the condensation reaction between 2,5-dimethoxy-4-methylbenzyl chloride and tetrahydroquinoline in the presence of sodium hydride. This method yields DMTQ with a high yield and purity. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with tetrahydroquinoline in the presence of a base. This method also yields DMTQ with a high yield and purity.
Scientific Research Applications
DMTQ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DMTQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been studied for its potential use as a fluorescent probe for imaging applications.
properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO4S/c1-13-11-17(23-3)18(12-16(13)22-2)24(20,21)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |
InChI Key |
BQPKFDBFMGIXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)



![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)